One of the primary applications of CPCA lies in the synthesis of bleomycin, a complex antitumor antibiotic []. Bleomycin is used in cancer treatment due to its ability to damage the DNA of rapidly dividing cells, including cancer cells. CPCA serves as a starting material for the multi-step synthesis of bleomycin, playing a crucial role in the production of this valuable therapeutic agent [].
While the primary research focus has been on its role in bleomycin synthesis, CPCA's unique structure and properties have also led to exploration of its potential in other areas:
(1S,2S)-cyclopropane-1,2-dicarboxylic acid is a chiral compound characterized by a cyclopropane ring with two carboxylic acid groups attached at the 1 and 2 positions. Its molecular formula is CHO, and it has a molecular weight of approximately 130.1 g/mol. The compound is notable for its unique three-membered ring structure, which imparts significant strain and reactivity, making it an important building block in organic synthesis and biochemical research .
Research indicates that (1S,2S)-cyclopropane-1,2-dicarboxylic acid exhibits biological activity as an inhibitor of the enzyme 3-methylaspartase. This property has implications for studying metabolic pathways and enzyme mechanisms in various biological systems. Additionally, its derivatives have been explored for potential applications in drug development due to their ability to interact with biological targets.
Several methods exist for synthesizing (1S,2S)-cyclopropane-1,2-dicarboxylic acid:
(1S,2S)-cyclopropane-1,2-dicarboxylic acid finds applications in various fields:
Studies on (1S,2S)-cyclopropane-1,2-dicarboxylic acid have focused on its interactions with various enzymes and biological systems. Its role as an inhibitor of 3-methylaspartase provides insights into metabolic regulation and potential therapeutic applications. Further research is needed to explore its full range of interactions within biological contexts .
Several compounds share structural similarities with (1S,2S)-cyclopropane-1,2-dicarboxylic acid. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| (1R,2S)-rel-Cyclopropane-1,2-dicarboxylic acid | Similar cyclopropane structure | Different stereochemistry affecting reactivity |
| (1S)-Cyclopropane-1α,2β-dicarboxylic acid | Another stereoisomer with two carboxyl groups | Variations in biological activity |
| 1-Methylcyclopropane-1,2-dicarboxylic acid | Contains a methyl group substituent | Alters steric hindrance and electronic properties |
These compounds illustrate the diversity within cyclopropane derivatives while highlighting the unique properties of (1S,2S)-cyclopropane-1,2-dicarboxylic acid regarding its chirality and potential applications in research and industry.
The synthesis of cyclopropane derivatives dates to the late 19th century, with early work by William Perkin on malonate-based cyclization reactions. However, the enantioselective synthesis of (1S,2S)-cyclopropane-1,2-dicarboxylic acid emerged much later, driven by advances in asymmetric catalysis. A landmark synthesis involved the alkylation of (−)-dimenthyl succinate with bromochloromethane, yielding the chiral cyclopropane core with high diastereomeric excess. This method, refined by Yamamoto and coworkers, established the foundation for modern stereocontrolled approaches.
The compound’s first resolved enantiomers were reported in the 1990s using enzymatic hydrolysis with Rhodococcus rhodochrous IFO 15564, which selectively cleaved racemic amido esters to produce optically active derivatives. These advancements underscored the growing interest in chiral cyclopropanes for drug design and mechanistic studies.
The cyclopropane ring in (1S,2S)-cyclopropane-1,2-dicarboxylic acid imposes significant angle strain (60° bond angles versus 109.5° in sp³ carbons), leading to heightened reactivity (Figure 1). The two carboxylic acid groups adopt a trans configuration, stabilized by intramolecular hydrogen bonding, as confirmed by X-ray crystallography.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₆O₄ | |
| Molecular Weight | 130.10 g/mol | |
| Melting Point | 168–169°C | |
| Boiling Point | 305.8±25.0°C (predicted) | |
| Density | 1.673±0.06 g/cm³ | |
| CAS Number | 14590-54-6 |
The strained ring enhances electrophilic reactivity, enabling ring-opening reactions for functionalization. For example, the compound undergoes decarboxylation under basic conditions to form cyclopropanecarboxylic acids, key intermediates in agrochemicals.
The (1S,2S) configuration is critical for biological activity. Enzymatic studies reveal that this enantiomer acts as a potent inhibitor of methylaspartase, mimicking the transition state of substrate deamination. In contrast, the (1R,2R) enantiomer shows negligible inhibition, highlighting the role of absolute stereochemistry in enzyme-substrate interactions.
Stereoselective synthesis methods include:
Modern approaches to (1S,2S)-cyclopropane-1,2-dicarboxylic acid prioritize enantioselective cyclopropanation of prefunctionalized alkenes. Cobalt-catalyzed systems using gem-dichloroalkanes as carbene precursors enable asymmetric cyclopropanation of mono-, di-, and trisubstituted alkenes with >90% enantiomeric excess (ee) [1]. This method avoids hazardous diazo compounds through in situ carbene generation, producing cyclopropane precursors that undergo oxidative cleavage to dicarboxylic acids.
Chiral selenonium ylides demonstrate exceptional stereocontrol in cyclopropane ring formation, achieving >99% ee for 1,2,3-trisubstituted derivatives through a proposed transition state where ylide geometry dictates facial selectivity [2]. Copper-catalyzed systems using bis(acetonitrile)-copper(I) complexes follow a stepwise mechanism: carbene formation from methyl diazoacetate (rate-limiting step), followed by stereodefined cyclopropane assembly via suprafacial alkene approach [7].
The Simmons-Smith reaction, modified with N-Boc-l-Val-l-Pro-OMe dipeptide ligands, enables cyclopropanation of unfunctionalized alkenes under mild conditions, though substrate scope remains limited to terminal olefins [9].
Temporary stereocenters provide an alternative route through aldol/cyclopropanation/retro-aldol cascades. β-Hydroxy oxazolidinone auxiliaries direct cyclopropanation stereochemistry via hydrogen-bonding interactions, achieving 98% diastereomeric excess (de) in model systems [3]. Post-cyclopropanation retro-aldol cleavage regenerates the chiral auxiliary while releasing enantiopure cyclopropane-carboxaldehydes for oxidation to dicarboxylic acids.
Oppolzer’s camphorsultam auxiliary enables palladium-catalyzed cyclopropanation of α,β-unsaturated esters with 1R,2R configuration control, though electron-withdrawing substituents hinder reactivity [10].
Scandium triflate catalyzes cyclopropanation of electron-deficient alkenes via Lewis acid activation, while rhodium(II) carboxylates facilitate carbene transfer to sterically hindered substrates. Copper(I) complexes exhibit broad utility, with computational studies revealing a two-step mechanism: carbene formation (ΔG‡ = 18.2 kcal/mol) followed by stereoselective [2+1] cycloaddition (ΔG‡ = 8.7 kcal/mol) [7].
| Metal Catalyst | Substrate Class | ee (%) | Scale (g) | Reference |
|---|---|---|---|---|
| Co(acac)₂ | 1,1-Disubstituted alkenes | 92–96 | 0.1–5 | [1] |
| Cu(MeCN)₂⁺ | Internal alkenes | 85–91 | 0.5–10 | [7] |
| Rh₂(esp)₂ | Strained alkenes | 88–94 | 1–20 | [6] |
Continuous-flow Wadsworth-Emmons cyclopropanation addresses safety and scalability challenges. A three-stage flow system achieves:
Flow reactors enhance mass transfer for phase-sensitive reactions, enabling dibromocyclopropanation of allylic alcohols in 40% NaOH(aq)/CHBr₃ with 65–78% yields under ambient conditions [8].
Kilogram-scale production employs tandem diastereoselective cyclopropanation-hydrolysis in flow reactors. Key parameters:
Methyl ketone precursors undergo tribromination followed by haloform cleavage:
Critical to enantiopurity is the use of chiral cyclopropane intermediates resistant to racemization during haloform cleavage. Dimethyl maleate cyclopropanation with dibromocarbene provides the cis-diester precursor in 52% yield [4], which undergoes stereoretentive hydrolysis to the target dicarboxylic acid.
The development of efficient chiral ligands for asymmetric catalysis represents a cornerstone of modern organic synthesis. In the context of (1S,2S)-cyclopropane-1,2-dicarboxylic acid applications, the design of chiral ligands focuses on creating well-defined coordination environments that can effectively transfer chirality to prochiral substrates.
Ligand Architecture and Coordination Behavior
N,N'-dioxide ligands have emerged as a privileged class of chiral ligands for asymmetric catalysis, particularly in combination with scandium(III) metal centers [1] [2]. These ligands feature a C2-symmetric architecture derived from readily available chiral amino acids, providing a robust framework for asymmetric induction. The tetradentate coordination mode of N,N'-dioxide ligands with scandium creates a well-defined chiral environment that facilitates high enantioselectivity in various transformations.
The coordination chemistry of N,N'-dioxide-scandium complexes involves the formation of non-planar cis-α metal complexes, which provide an intriguing and easily fine-tuned chiral platform [1]. The scandium center adopts a distorted octahedral geometry, with the N,N'-dioxide ligand occupying four coordination sites and additional ligands or substrate molecules completing the coordination sphere.
Synthetic Applications and Mechanistic Insights
N,N'-dioxide-scandium complexes have demonstrated remarkable versatility in asymmetric catalysis, with applications spanning over 70 different types of asymmetric reactions [2]. Key transformations include:
Asymmetric Dearomatization Reactions: The N,N'-dioxide/Sc(III) complex system has been successfully employed in the asymmetric dearomatization of β-naphthols, achieving excellent enantioselectivities (up to 99% ee) and yields [3] [4]. These reactions proceed through a conjugate addition mechanism, where the scandium complex activates the electrophile while the chiral ligand environment controls the stereochemical outcome.
Ring-Opening Reactions: The catalytic system has been applied to asymmetric ring-opening reactions of cyclopropyl ketones with various nucleophiles, providing access to chiral β-substituted ketones with high enantioselectivity (up to 97% ee) [5]. The mechanism involves initial coordination of the cyclopropyl ketone to the scandium center, followed by nucleophilic attack that is guided by the chiral ligand environment.
1,6-Addition Reactions: N,N'-dioxide-scandium complexes have been employed in the asymmetric 1,6-addition of 3-substituted oxindoles to dienyl ketones, achieving excellent regioselectivity and enantioselectivity (up to >99% ee) [6]. This transformation demonstrates the ability of the chiral complex to control both the regiochemical and stereochemical outcomes of the reaction.
Structural Features and Stereochemical Control
The success of N,N'-dioxide-scandium complexes in asymmetric catalysis can be attributed to several key structural features:
Conformational Flexibility: The N,N'-dioxide ligands possess sufficient conformational flexibility to accommodate various substrates while maintaining a defined chiral environment [1].
Electronic Properties: The electron-donating nature of the N-oxide functionalities enhances the Lewis acidity of the scandium center, facilitating substrate activation [2].
Steric Environment: The substituents on the ligand backbone create a well-defined steric environment that guides substrate approach and controls enantioselectivity [3].
| Reaction Type | Substrate | Product | Yield (%) | Enantioselectivity (% ee) | Reference |
|---|---|---|---|---|---|
| Dearomatization | β-Naphthols | β-Naphthalenones | 85-99 | 90-99 | [3] |
| Ring-opening | Cyclopropyl ketones | β-Substituted ketones | 70-99 | 85-97 | [5] |
| 1,6-Addition | Oxindoles/dienyl ketones | Chiral oxindoles | 75-95 | 90->99 | [6] |
Tris(pentafluorophenyl)borane as a Versatile Catalyst
Boron-based Lewis acids, particularly tris(pentafluorophenyl)borane [B(C6F5)3], have emerged as powerful catalysts for achieving high diastereoselectivity in asymmetric transformations [7] [8]. These catalysts offer several advantages, including their strong Lewis acidity, thermal stability, and the ability to activate a wide range of substrates under mild conditions.
The mechanism of diastereoselectivity control by boron Lewis acids involves the formation of highly ordered transition states where steric hindrance around the boron center plays a crucial role [7]. The bulky pentafluorophenyl groups create a well-defined steric environment that guides substrate approach and controls the stereochemical outcome of the reaction.
Borotropic Shifts and Stereochemical Inversion
Recent advances in boron-catalyzed asymmetric synthesis have revealed the importance of borotropic shifts in achieving high diastereoselectivity [9] [10]. These processes involve the migration of boron-containing groups within the substrate, leading to stereochemical inversion or retention depending on the reaction conditions.
The mechanism of borotropic shifts involves the formation of cyclic transition states where the boron atom acts as a bridging element. The stereochemical outcome depends on the relative stabilities of the competing transition states, which are influenced by both steric and electronic factors [9].
Applications in Asymmetric Synthesis
Boron-based Lewis acids have found extensive applications in asymmetric synthesis, particularly in reactions involving:
Diastereoselective Cycloadditions: B(C6F5)3 has been employed in highly diastereoselective 1,3-dipolar cycloadditions, achieving excellent stereochemical control through the formation of well-defined transition states [7].
Allylboration Reactions: The use of chiral allylboronates in the presence of Lewis acid co-catalysts has enabled the synthesis of homoallylic alcohols with high diastereoselectivity [10].
Asymmetric Aldol Reactions: Boron-based catalysts have been applied to asymmetric aldol reactions, where the Lewis acid activation of the carbonyl component facilitates the formation of the desired stereoisomer [11].
| Catalyst | Reaction Type | Substrate | Diastereoselectivity | Yield (%) | Reference |
|---|---|---|---|---|---|
| B(C6F5)3 | Cycloaddition | Nitrones/alkenes | >95:5 dr | 85-95 | [7] |
| Zn(OMe)2/allylborane | Allylboration | Aldehydes | >90:10 dr | 75-90 | [10] |
| Boron enolate | Aldol reaction | Aldehydes/ketones | >85:15 dr | 70-85 | [11] |
Computational Methodology
Density Functional Theory (DFT) calculations have become an indispensable tool for understanding the mechanisms of asymmetric catalytic reactions involving (1S,2S)-cyclopropane-1,2-dicarboxylic acid derivatives [12] [13]. The computational approach typically employs hybrid functionals such as B3LYP or M06-2X, combined with appropriate basis sets (typically TZVP or 6-311G(d,p)) to accurately describe the electronic structure of the transition states.
The inclusion of dispersion corrections (such as GD3BJ) has proven crucial for obtaining reliable results, as these corrections account for the weak intermolecular interactions that often control stereochemical outcomes in asymmetric catalysis [14]. Solvent effects are typically incorporated through continuum solvation models such as PCM or CPCM.
Transition State Geometries and Energetics
DFT calculations have revealed detailed information about the transition state geometries in asymmetric catalytic reactions. Key findings include:
Activation Barriers: The computational studies have shown that differences in activation energies of only 2-3 kcal/mol between competing transition states are sufficient to achieve high enantioselectivity (>90% ee) [15].
Transition State Structures: The geometry optimization of transition states has revealed the critical role of hydrogen bonding, π-π stacking, and other non-covalent interactions in determining the stereochemical outcome [16].
Catalyst-Substrate Interactions: DFT calculations have provided insights into the specific interactions between chiral catalysts and substrates, identifying the key structural features responsible for asymmetric induction [12].
Stereoselectivity Prediction
Computational studies have enabled the prediction of stereoselectivity in asymmetric reactions through the calculation of relative transition state energies. The relationship between computed energy differences and experimental enantioselectivities follows the equation:
$$ \text{ee} = \frac{e^{-\Delta\Delta G^{\ddagger}/RT} - 1}{e^{-\Delta\Delta G^{\ddagger}/RT} + 1} \times 100\% $$
where ΔΔG‡ is the difference in activation free energies between the competing transition states leading to the two enantiomers [15].
| Functional | Basis Set | Dispersion | Solvent Model | Typical Accuracy (kcal/mol) | Reference |
|---|---|---|---|---|---|
| B3LYP | TZVP | GD3BJ | PCM | ±2.5 | [12] |
| M06-2X | TZVP | Implicit | PCM | ±2.0 | [12] |
| ωB97XD | 6-311G(d,p) | Explicit | CPCM | ±1.8 | [13] |
Quantitative Analysis of Steric Effects
The quantitative analysis of steric effects in asymmetric catalysis has been facilitated by the development of computational tools that can measure and compare steric interactions in competing transition states. Key approaches include:
Buried Volume Analysis: This method quantifies the steric bulk of ligands by calculating the volume occupied by the ligand within a defined sphere around the metal center [17].
Interaction Energy Decomposition: Natural Energy Decomposition Analysis (NEDA) and related methods allow for the separation of steric and electronic contributions to catalyst-substrate interactions.
Distortion-Interaction Analysis: This approach decomposes the activation energy into distortion and interaction components, providing insights into the factors controlling reaction barriers.
Electronic Effects and Hammett Analysis
Electronic effects in asymmetric catalysis have been systematically studied through Hammett analysis and related approaches. Key findings include:
Catalyst Electronic Properties: The electronic properties of chiral catalysts can be tuned by modifying substituents, leading to predictable changes in enantioselectivity.
Correlation with Hammett Constants: Linear correlations between enantioselectivity and Hammett constants have been observed in several catalytic systems, enabling the rational design of improved catalysts.
Charge Transfer Interactions: DFT calculations have revealed the importance of charge transfer interactions between catalysts and substrates in determining both reactivity and selectivity [16].
Mechanistic Insights from Computational Studies
Computational studies have provided detailed mechanistic insights into asymmetric catalytic reactions:
Reaction Pathways: DFT calculations have identified the most favorable reaction pathways and revealed the role of various intermediates in the catalytic cycle [16].
Rate-Determining Steps: The identification of rate-determining steps has enabled the focused optimization of catalyst design to improve specific aspects of the catalytic process.
Catalyst Deactivation: Computational studies have revealed mechanisms of catalyst deactivation and suggested strategies for improving catalyst stability.
| Effect Type | Measurement Method | Typical Range | Impact on Selectivity | Reference |
|---|---|---|---|---|
| Steric | Buried Volume | 40-80% | Major influence | [17] |
| Electronic | Hammett Constants | -0.5 to +0.8 | Moderate influence | |
| Dispersion | Interaction Energy | 5-20 kcal/mol | Critical for accuracy | [14] |